molecular formula C21H26ClNO6 B4042180 4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine;oxalic acid

4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4042180
M. Wt: 423.9 g/mol
InChI Key: ORXSXICAXZSQBD-UHFFFAOYSA-N
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Description

4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that features a morpholine ring substituted with a chloronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine typically involves the reaction of 4-chloronaphthalene with a suitable propylating agent to introduce the oxypropyl group. This intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce deoxygenated derivatives. Substitution reactions can result in a variety of substituted naphthalene derivatives .

Scientific Research Applications

4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine is unique due to its combination of a chloronaphthalene moiety with a morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[3-(4-chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO2.C2H2O4/c1-14-12-21(13-15(2)23-14)10-5-11-22-19-9-8-18(20)16-6-3-4-7-17(16)19;3-1(4)2(5)6/h3-4,6-9,14-15H,5,10-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXSXICAXZSQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine;oxalic acid
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4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine;oxalic acid
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4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine;oxalic acid
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4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine;oxalic acid
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4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine;oxalic acid

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